molecular formula C8H5BrN2O6 B050037 Killer III CAS No. 120388-18-3

Killer III

Cat. No.: B050037
CAS No.: 120388-18-3
M. Wt: 305.04 g/mol
InChI Key: UJNFNGVYNQTWEZ-UHFFFAOYSA-N
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Description

Aluminium oxide, also known as alumina, is a chemical compound with the formula Al₂O₃. It is a white, crystalline powder that is commonly found in nature as the mineral corundum. Aluminium oxide is widely used in various industries due to its exceptional properties, including high hardness, thermal stability, and resistance to chemical attack.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium oxide can be synthesized through several methods, including the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is dissolved in sodium hydroxide solution, which separates aluminium hydroxide from impurities. The aluminium hydroxide is then heated to produce aluminium oxide. The Hall-Héroult process involves the electrolysis of aluminium oxide dissolved in molten cryolite to produce pure aluminium metal.

Industrial Production Methods: In industrial settings, aluminium oxide is produced on a large scale using the Bayer process. Bauxite ore is first crushed and mixed with sodium hydroxide solution. The mixture is then heated under pressure, causing the aluminium hydroxide to dissolve. The resulting solution is cooled, and aluminium hydroxide precipitates out. This precipitate is filtered, washed, and calcined at high temperatures to produce aluminium oxide.

Chemical Reactions Analysis

Types of Reactions: Aluminium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is amphoteric, meaning it can react with both acids and bases.

Common Reagents and Conditions:

    Oxidation: Aluminium oxide can be oxidized to form aluminium hydroxide in the presence of water and oxygen.

    Reduction: Aluminium oxide can be reduced to aluminium metal using reducing agents such as carbon or hydrogen at high temperatures.

    Substitution: Aluminium oxide can react with acids to form aluminium salts and water.

Major Products Formed:

    Oxidation: Aluminium hydroxide (Al(OH)₃)

    Reduction: Aluminium metal (Al)

    Substitution: Aluminium salts (e.g., aluminium chloride, AlCl₃)

Scientific Research Applications

Aluminium oxide has numerous scientific research applications, including:

    Chemistry: Used as a catalyst and catalyst support in various chemical reactions.

    Biology: Employed in chromatography for the separation and purification of biological molecules.

    Medicine: Utilized in dental and orthopedic implants due to its biocompatibility and mechanical strength.

    Industry: Used as an abrasive in sandpaper and as a refractory material in furnaces and kilns.

Mechanism of Action

Aluminium oxide can be compared with other metal oxides such as titanium dioxide and zinc oxide. While all three compounds have antimicrobial properties, aluminium oxide is unique due to its amphoteric nature and high thermal stability. Titanium dioxide is widely used as a photocatalyst, and zinc oxide is known for its use in sunscreens and as an antibacterial agent.

Comparison with Similar Compounds

  • Titanium dioxide (TiO₂)
  • Zinc oxide (ZnO)
  • Magnesium oxide (MgO)

Properties

IUPAC Name

2-bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O6/c9-3-7(12)4-1-5(10(14)15)8(13)6(2-4)11(16)17/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFNGVYNQTWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152835
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120388-18-3
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120388183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Bromo-4-hydroxy-3,5-dinitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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